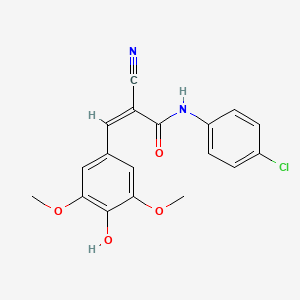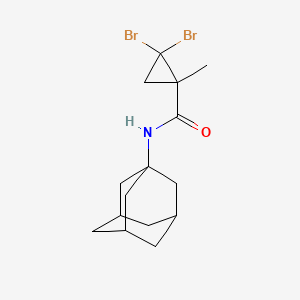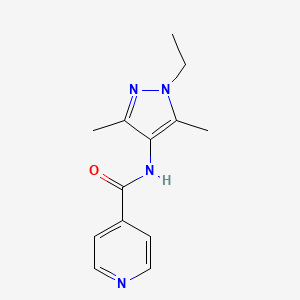
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for anti-cancer drug development.
Mecanismo De Acción
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This prevents the autophosphorylation of EGFR on tyrosine residues, which is required for downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR signaling by this compound has been shown to induce apoptosis and inhibit cell growth and metastasis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the EGFR signaling pathway. It has been shown to induce apoptosis and inhibit cell growth and metastasis in various cancer cell lines. This compound has also been shown to inhibit the proliferation of non-cancerous cells, such as fibroblasts and endothelial cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for EGFR, making it an ideal tool for studying the EGFR signaling pathway. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experimental systems. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to enhance the anti-cancer effects of other drugs, such as chemotherapeutic agents and radiation therapy. Another area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Finally, this compound can be used to study the role of EGFR in other cellular processes, such as wound healing and tissue regeneration.
Métodos De Síntesis
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide can be synthesized through a multi-step process starting from 4-chloroaniline and 4-hydroxy-3,5-dimethoxybenzaldehyde. The first step involves the condensation of 4-chloroaniline with 4-hydroxy-3,5-dimethoxybenzaldehyde to form 4-(4-chlorophenyl)-3,5-dimethoxybenzylideneaniline. The second step involves the reaction of the intermediate with malononitrile to form the corresponding cyanoacetamide. Finally, the cyanoacetamide is reacted with acryloyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has been widely used in scientific research to study the EGFR signaling pathway. It has been shown to inhibit the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This compound has been used to investigate the role of EGFR in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. It has also been used to study the effects of EGFR inhibition on cancer cell growth and metastasis.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-24-15-8-11(9-16(25-2)17(15)22)7-12(10-20)18(23)21-14-5-3-13(19)4-6-14/h3-9,22H,1-2H3,(H,21,23)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHRXAIZMRRNB-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-N-(2-methoxyphenyl)-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6063010.png)
![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)


![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B6063059.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![2-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6063101.png)
![diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6063105.png)
![1-ethyl-4-(3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6063111.png)
